molecular formula C20H28N2O8 B13405119 Pindolol Glucuronide

Pindolol Glucuronide

Cat. No.: B13405119
M. Wt: 424.4 g/mol
InChI Key: DZDGVZYNAMIJIW-UXMUTAMDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pindolol Glucuronide typically involves the glucuronidation of Pindolol. This process can be carried out using glucuronosyltransferase enzymes in the liver . The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate.

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic reactions. The process is optimized for high yield and purity, often using bioreactors to maintain the necessary conditions for enzyme activity. The product is then purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Pindolol Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction is crucial for the detoxification and excretion of many drugs and endogenous compounds.

Common Reagents and Conditions

The glucuronidation reaction involves UDP-glucuronic acid and glucuronosyltransferase enzymes. The reaction is typically carried out in aqueous conditions at physiological pH and temperature .

Major Products

The major product of the glucuronidation of Pindolol is this compound, which is more water-soluble and can be easily excreted by the kidneys .

Comparison with Similar Compounds

Similar Compounds

  • Propranolol Glucuronide
  • Metoprolol Glucuronide
  • Atenolol Glucuronide

Uniqueness

Pindolol Glucuronide is unique due to its intrinsic sympathomimetic activity and its ability to block serotonin 5-HT1A receptors . This makes it distinct from other beta-blockers, which may not have these additional pharmacological properties.

Properties

Molecular Formula

C20H28N2O8

Molecular Weight

424.4 g/mol

IUPAC Name

(2S,3S,6R)-3,4,5-trihydroxy-6-[1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H28N2O8/c1-10(2)22-8-11(9-28-14-5-3-4-13-12(14)6-7-21-13)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h3-7,10-11,15-18,20-25H,8-9H2,1-2H3,(H,26,27)/t11?,15?,16-,17?,18-,20+/m0/s1

InChI Key

DZDGVZYNAMIJIW-UXMUTAMDSA-N

Isomeric SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O[C@H]3C(C([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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